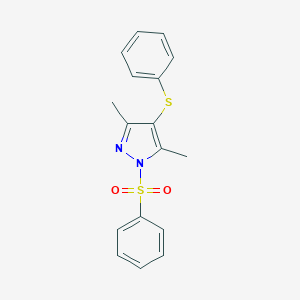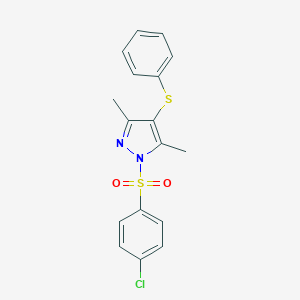
2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE is a complex organic compound that features a benzothiazole ring, a hydroxy group, a nitro-substituted phenyl ring, and an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde.
Nitration: Introduction of the nitro group to the phenyl ring using nitrating agents like nitric acid.
Acrylonitrile Addition: Formation of the acrylonitrile moiety through a Knoevenagel condensation reaction involving malononitrile and an aldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4.
Reduction: H2/Pd, Fe/HCl, SnCl2.
Substitution: Halogens (Cl2, Br2), sulfonating agents (SO3, H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigation of its potential as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.
Medicine
Drug Development: Exploration of its bioactivity and therapeutic potential.
Industry
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzothiazol-2-yl-3-hydroxy-3-phenyl-acrylonitrile: Lacks the nitro group, which may affect its reactivity and applications.
2-Benzothiazol-2-yl-3-hydroxy-3-(4-nitro-phenyl)-acrylonitrile: Similar structure but with the nitro group in a different position, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the nitro group in the 3-position of the phenyl ring in 2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE may confer unique electronic and steric properties, influencing its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C16H9N3O3S |
|---|---|
Poids moléculaire |
323.3g/mol |
Nom IUPAC |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9N3O3S/c17-9-12(16-18-13-6-1-2-7-14(13)23-16)15(20)10-4-3-5-11(8-10)19(21)22/h1-8,20H/b15-12- |
Clé InChI |
UBAQSSOBPFLWII-QINSGFPZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC(=CC=C3)[N+](=O)[O-])\O)/C#N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)[N+](=O)[O-])O)C#N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)[N+](=O)[O-])O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B382193.png)
![3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382195.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B382197.png)
![5-benzylidene-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382199.png)

![4-(4-Bromophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382203.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-5-(4-methoxybenzylidene)-3-[(4-methoxybenzylidene)amino]-1,3-thiazolidin-4-one](/img/structure/B382204.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B382205.png)
![N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B382208.png)
![ethyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B382209.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate](/img/structure/B382210.png)

![5-(4-methoxybenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382215.png)
